3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol
Description
3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole backbone substituted with a tert-butyl group at position 3 and a cyclopentyl group at position 1. The hydroxyl group at position 5 enhances its polarity, making it a versatile intermediate in medicinal chemistry and materials science. Its structural rigidity, conferred by the tert-butyl and cyclopentyl moieties, influences both its physicochemical properties (e.g., solubility, thermal stability) and biological interactions.
Properties
IUPAC Name |
5-tert-butyl-2-cyclopentyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)10-8-11(15)14(13-10)9-6-4-5-7-9/h8-9,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTDABRLOCQHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazoles, which are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological effects of this compound are primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory pathways, leading to potential anti-inflammatory effects. The compound may also exhibit selective toxicity towards certain cell types, enhancing its therapeutic potential while minimizing side effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. For this compound, modifications to the pyrazole ring and substituents significantly influence its potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and bioavailability |
| Cyclopentyl moiety | Influences receptor binding affinity |
| Variations in nitrogen | Alters enzyme inhibition profiles |
Research indicates that compounds with more polar substituents tend to exhibit better activity against specific targets, such as Trypanosoma cruzi (the causative agent of Chagas disease) when compared to less polar analogs .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can demonstrate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range around 250 μg/mL .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored through in vitro assays measuring cytokine release. For instance, certain pyrazole derivatives have shown IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNFα and IL-17. This suggests that this compound may similarly inhibit these inflammatory mediators .
Antiparasitic Activity
Notably, this compound has shown promise as an antiparasitic agent. In studies involving T. cruzi, it exhibited significant selectivity with a pIC50 value of around 6.4 against intracellular amastigotes while maintaining low cytotoxicity towards human fibroblast cells (MRC-5). This selectivity is crucial for developing effective treatments with minimal side effects .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Study on Trypanocidal Activity : A recent investigation demonstrated that modifications to the pyrazole structure could enhance trypanocidal activity significantly while reducing cytotoxicity against mammalian cells .
- Anti-inflammatory Assays : Another study focused on evaluating the anti-inflammatory properties of various pyrazole derivatives, including this compound, showing promising results in inhibiting cytokine production in vitro .
- SAR Studies : Research aimed at exploring the SAR of phenylpyrazolone derivatives revealed that specific substitutions could lead to enhanced activity against T. cruzi, providing valuable insights for future drug development .
Scientific Research Applications
Medicinal Chemistry
3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol has been investigated for its potential pharmacological properties. Pyrazole derivatives are recognized for their diverse biological activities, including:
- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens, suggesting its use in developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxic effects against human cancer cell lines such as RKO and MCF7, with IC50 values ranging from 49.79 µM to 113.70 µM .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results indicated significant inhibition of cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives can act as inhibitors of pro-inflammatory cytokines. In vitro studies showed that this compound effectively reduced the production of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential therapeutic role in treating inflammatory diseases .
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | Anticancer, Anti-inflammatory | 49.79 - 113.70 | Medicinal Chemistry |
| 5-amino-1-cyclopentyl-1H-pyrazol-3-ol | Antimicrobial | Not specified | Biochemistry |
| Pyrazolo[3,4-b]pyridine derivatives | TRK Inhibitors | Low nanomolar | Cancer Therapy |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Steric and Electronic Effects: The tert-butyl group in the target compound and its analogs (e.g., ) enhances metabolic stability and steric shielding, critical for prolonged biological activity. Electron-withdrawing substituents (e.g., nitro in ) lower pKa values, increasing acidity and hydrogen-bonding capacity, which can influence crystal packing and supramolecular interactions .
Biological Activity :
- The benzo[d][1,3]dioxol-5-yl analog () demonstrated anticonvulsant efficacy in rodent models, attributed to its planar aromatic system enhancing target binding. The cyclopentyl analog’s biological profile remains unexplored but is hypothesized to exhibit similar neuroactivity due to structural parallels.
- Triazole-thiol derivatives (e.g., ) with tert-butyl-pyrazole cores show irritant properties (Xi hazard symbol), suggesting reactive thiol groups may limit therapeutic utility without further modification.
Synthetic Accessibility :
- The cyclopentyl substituent in the target compound may require specialized cyclization or alkylation steps, as seen in benzyl-carbamate derivatives (). In contrast, aryl-substituted analogs (e.g., ) are synthesized via nucleophilic aromatic substitution or Ullmann coupling, offering higher yields.
Crystallographic and Supramolecular Behavior :
- SC-XRD studies on 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine () revealed extensive N–H···O and C–H···π interactions, forming 2D networks. The cyclopentyl analog’s hydroxyl group likely promotes O–H···N hydrogen bonds, analogous to patterns observed in pyrazol-5-ol derivatives .
Preparation Methods
Starting Materials and Key Intermediates
tert-Butyl Hydrazine or tert-Butyl-Substituted Hydrazines:
The tert-butyl group is introduced via tert-butyl-substituted hydrazines or through subsequent alkylation steps.Cyclopentyl-Substituted Ketones or β-Diketones:
The cyclopentyl group is incorporated through cyclopentyl-substituted ketones, such as cyclopentylacetylacetone or related compounds.
Stepwise Synthesis
Formation of 1,3-Diketone Intermediate:
Starting from cyclopentylacetone derivatives, 1,3-diketones are synthesized either by direct acylation or via Claisen condensation with esters.Condensation with tert-Butyl Hydrazine:
The 1,3-diketone intermediate is reacted with tert-butyl hydrazine under reflux conditions in ethanol or another suitable solvent to form the pyrazole ring via cyclocondensation.Hydroxylation at the 5-Position:
The 5-hydroxy group is introduced either by direct formation during the cyclocondensation step or by subsequent oxidation/hydrolysis of a precursor group.Purification:
The crude product is purified by recrystallization or chromatographic methods to isolate this compound with high purity.
Catalytic and Reaction Conditions
Catalysts:
Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been reported to catalyze similar pyrazole syntheses efficiently, providing good yields and regioselectivity.Solvents:
Ethanol, triethylamine, or other polar solvents are commonly used to facilitate cyclocondensation and cycloaddition reactions.Temperature and Time:
Reflux temperatures for several hours are typical, with reaction times varying from 4 to 24 hours depending on the specific substrates and catalysts.
Comparative Data Table for Preparation of Related Pyrazole Derivatives
| Parameter | Method A: Cyclocondensation with Hydrazine | Method B: 1,3-Dipolar Cycloaddition | Method C: Benzotriazole-Mediated Condensation |
|---|---|---|---|
| Starting Materials | β-Diketones + tert-butyl hydrazine | Diazocarbonyl + alkyne | α-Benzotriazolylenones + hydrazines |
| Catalysts | None or acid/base | Zinc triflate | Base (e.g., KOH) |
| Solvent | Ethanol, reflux | Triethylamine | Polar aprotic solvents |
| Reaction Time | 6–12 hours | 2–6 hours | 8–24 hours |
| Yield (%) | 60–85% | 70–90% | 50–80% |
| Regioselectivity | Moderate, possible isomer mixtures | High | High |
| Functional Group Tolerance | Moderate | High | High |
Research Findings and Optimization
Regioselectivity Challenges:
The cyclocondensation of hydrazines with acetylenic ketones can yield mixtures of regioisomers. Optimization of reaction conditions and choice of hydrazine derivatives can improve selectivity toward the desired pyrazole isomer.Catalyst Reusability:
The use of copper triflate with ionic liquids has demonstrated catalyst reusability over multiple cycles without significant loss of activity, making the process more sustainable.Scalability: The described synthetic routes are amenable to scale-up, with straightforward purification steps enabling production of gram to kilogram quantities for research and development purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
